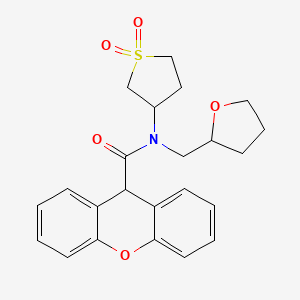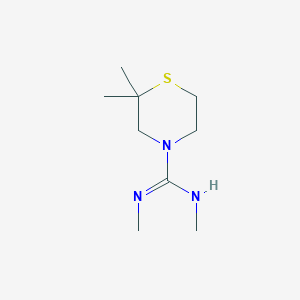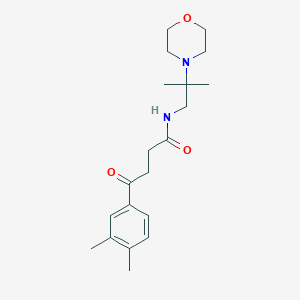
N-(1,1-dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)-9H-xanthene-9-carboxamide, commonly known as DTT-X, is a fluorescent probe that is widely used in scientific research. It is a derivative of xanthene and contains a thiol-reactive group that allows it to be used in a variety of applications.
Scientific Research Applications
DTT-X is widely used as a fluorescent probe in scientific research. It is commonly used to detect thiol-containing proteins and peptides, as well as to study protein-protein interactions. DTT-X has also been used to study the redox state of cells and to monitor changes in intracellular pH.
Mechanism of Action
DTT-X works by reacting with thiol-containing compounds such as cysteine and glutathione. The thiol-reactive group of DTT-X forms a covalent bond with the thiol group of the target molecule, resulting in a fluorescent signal that can be detected using a fluorescence microscope or spectrophotometer.
Biochemical and Physiological Effects:
DTT-X has been shown to have minimal effects on the biochemical and physiological properties of cells and tissues. It does not interfere with cellular metabolism or cause toxicity at the concentrations typically used in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of DTT-X is its high sensitivity and specificity for thiol-containing compounds. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation of DTT-X is its relatively short half-life, which limits its usefulness for long-term studies.
Future Directions
There are several potential future directions for the use of DTT-X in scientific research. One area of interest is the development of new derivatives of DTT-X with improved properties such as longer half-life or increased sensitivity. Another area of interest is the use of DTT-X in combination with other fluorescent probes to study complex cellular processes such as protein-protein interactions and intracellular signaling pathways. Overall, DTT-X is a valuable tool for scientific research and has the potential to contribute to a wide range of studies in the future.
Synthesis Methods
The synthesis of DTT-X involves the reaction of xanthene with 2-oxiranyl methanol in the presence of a thiol-containing compound such as DTT (dithiothreitol). The resulting product is then purified using column chromatography to yield DTT-X. This synthesis method is relatively simple and yields a high purity product.
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5S/c25-23(24(14-17-6-5-12-28-17)16-11-13-30(26,27)15-16)22-18-7-1-3-9-20(18)29-21-10-4-2-8-19(21)22/h1-4,7-10,16-17,22H,5-6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGJWLVHMBQQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2CCS(=O)(=O)C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-[(3-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B7680253.png)

![2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680260.png)

![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[2-(3-phenylphenyl)ethyl]urea](/img/structure/B7680273.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide](/img/structure/B7680280.png)

![[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] thiophene-2-carboxylate](/img/structure/B7680311.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B7680327.png)
![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-(2,4-dimethylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B7680347.png)

![2-[bis(furan-2-ylmethyl)amino]-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7680356.png)
![2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B7680358.png)
